6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine typically involves a multi-step process starting from readily available precursors. One common method involves the condensation of an appropriate aminopyrazole with a fluorinated ketone under acidic conditions, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles are often employed to minimize environmental impact and improve sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions usually require a base and are conducted at elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for bioimaging and as a chelating agent for metal ions.
Wirkmechanismus
The mechanism of action of 6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of CDKs, preventing their phosphorylation activity and thereby inhibiting cell cycle progression . The compound’s fluorine atom enhances its binding affinity and selectivity towards these targets, contributing to its biological efficacy .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[1,5-a]pyrimidine: The parent compound without the fluorine substitution.
6-Chloropyrazolo[1,5-a]pyrimidine-5,7-diamine: A similar compound with a chlorine atom instead of fluorine.
6-Methylpyrazolo[1,5-a]pyrimidine-5,7-diamine: A derivative with a methyl group at the 6-position.
Uniqueness: 6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s stability, binding affinity, and overall biological activity compared to its non-fluorinated counterparts .
Eigenschaften
Molekularformel |
C6H6FN5 |
---|---|
Molekulargewicht |
167.14 g/mol |
IUPAC-Name |
6-fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine |
InChI |
InChI=1S/C6H6FN5/c7-4-5(8)11-3-1-2-10-12(3)6(4)9/h1-2H,9H2,(H2,8,11) |
InChI-Schlüssel |
YQBWOGLQIOLCHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2N=C(C(=C(N2N=C1)N)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.